6-Aminotetramethylrhodamine chemical properties and structure
6-Aminotetramethylrhodamine chemical properties and structure
An In-Depth Technical Guide to 6-Carboxytetramethylrhodamine: Chemical Properties, Structure, and Application
Preamble: A Note on Nomenclature
In the field of fluorescent probes, precision in nomenclature is paramount. While the term "6-Aminotetramethylrhodamine" suggests a primary amine functional group, the most versatile and widely utilized derivative for bioconjugation is 6-Carboxytetramethylrhodamine , commonly known as 6-TAMRA . This technical guide will focus on this carboxyl derivative, as its chemistry is central to the labeling of biomolecules. The carboxyl group serves as a chemical handle, which is typically activated—for instance, as an N-hydroxysuccinimidyl (NHS) ester—to react efficiently with primary amines on proteins, peptides, and modified oligonucleotides.
Furthermore, the synthesis of TAMRA typically results in a mixture of two structural isomers: 5-TAMRA and 6-TAMRA.[1][2] While their spectral properties are nearly identical, the position of the carboxyl group can influence the geometry and reactivity of the resulting conjugate.[2] This guide centers on the 6-isomer, but the principles discussed are broadly applicable to the 5-isomer and mixtures thereof.
Section 1: The Molecular Architecture of Tetramethylrhodamine
The exceptional fluorescence of 6-TAMRA is rooted in its rigid, polycyclic chemical structure. The molecule is built upon a xanthene core, a three-ring system that forms a highly conjugated π-electron system.[3] This extensive conjugation is responsible for the molecule's strong absorption of visible light.
Key structural features include:
-
Xanthene Core: This rigid, planar structure minimizes non-radiative decay pathways (e.g., through molecular vibrations), contributing to a high fluorescence quantum yield.[4]
-
Dimethylamino Groups: Located at the 3' and 6' positions of the xanthene ring, these electron-donating groups are critical for tuning the spectral properties of the dye, shifting its absorption and emission to longer wavelengths.
-
Carboxyl Group: Positioned on the separate phenyl ring at the 6-position, this group is the key to TAMRA's utility.[1][2] It is sterically accessible and provides the necessary functional handle for covalent attachment to biomolecules without significantly perturbing the fluorophore's core electronic structure.
Caption: Chemical structure of 6-Carboxytetramethylrhodamine (6-TAMRA).
Section 2: Physicochemical and Spectroscopic Profile
The utility of a fluorophore is defined by its quantitative physical and optical properties. Below is a summary of the key characteristics of 6-TAMRA.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₂N₂O₅ | [5][6][7] |
| Molecular Weight | ~430.45 g/mol | [5][6][7] |
| Appearance | Pink to red solid | [5][8] |
| Solubility | Good solubility in polar organic solvents like DMSO and DMF. | [8][9] |
| Absorption Max (λ_abs) | ~552 - 560 nm | [5][10] |
| Emission Max (λ_em) | ~578 - 583 nm | [5][10] |
| Molar Extinction Coeff. (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [9][11][12] |
| Fluorescence Quantum Yield (Φ_F) | ~0.1 (conjugated) | [9] |
Causality Behind Spectroscopic Properties: The spectral properties of TAMRA are not static; they are sensitive to the local microenvironment.[13]
-
Solvent Polarity: In polar protic solvents, the fluorescent open-chain (zwitterionic) form of TAMRA predominates.[1] As solvent polarity decreases, the equilibrium can shift towards the non-fluorescent lactone form, leading to a decrease in fluorescence intensity. This is a critical consideration when choosing buffer systems for conjugation and analysis.
-
pH: The ionization state of the carboxyl group and the overall charge of the molecule can be influenced by pH, which in turn can subtly affect the absorption and emission spectra. Labeling reactions are typically performed at a slightly alkaline pH (8.3-8.5) to ensure the target primary amines are deprotonated and thus maximally nucleophilic.[14]
-
Conjugation Effects: Upon conjugation to a biomolecule, the local environment around the dye changes, which can lead to shifts in the spectral maxima and changes in the quantum yield.[15] It is therefore best practice to characterize the spectral properties of the final conjugate rather than relying solely on the data for the free dye.
Section 3: Synthesis and Functionalization Chemistry
Synthesis: A practical and scalable synthesis for isomerically pure 5- and 6-carboxytetramethylrhodamines has been reported.[1][2] The process involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of benzophenone intermediates which can then be separated. The purified intermediate is subsequently reacted with another molecule of 3-dimethylaminophenol to yield the final 5- or 6-TAMRA product.[1][2]
Functionalization for Bioconjugation: The carboxylic acid of 6-TAMRA is the key to its utility in labeling biological molecules. However, it is not inherently reactive towards amines. The foundational principle of its use involves converting the carboxyl group into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester .
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Why an NHS Ester? The NHS ester is an excellent leaving group. When a primary amine from a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the ester, the NHS is displaced, forming a stable and covalent amide bond .[16] This reaction is efficient and proceeds readily in aqueous buffer systems compatible with most proteins.[17] The resulting 6-TAMRA-SE (succinimidyl ester) is the workhorse reagent for most TAMRA labeling applications.[14]
Section 4: Field Application Protocol: Protein Labeling with 6-TAMRA-SE
This protocol provides a robust, field-proven methodology for the covalent labeling of proteins with 6-TAMRA-SE. It is designed as a self-validating system, incorporating steps for purification and quality control.
Workflow Overview:
Caption: Workflow for protein conjugation with 6-TAMRA-SE.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein Solution: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a concentration of 1-10 mg/mL.[14] Causality: Buffers containing primary amines, like Tris, will compete for reaction with the NHS ester and must be avoided.
-
Dye Stock Solution: Immediately before use, dissolve the 6-TAMRA-SE in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[14] Causality: The NHS ester is susceptible to hydrolysis. Using an anhydrous solvent and preparing the solution fresh minimizes inactivation of the dye.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[14] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14] Gentle mixing during this time can improve conjugation efficiency.
-
-
Purification:
-
The most common method to separate the labeled protein from unreacted free dye is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25).[17]
-
Apply the reaction mixture to the pre-equilibrated column.
-
Elute with a suitable buffer (e.g., PBS). The larger protein-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later. Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~555 nm (for TAMRA).
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using the Beer-Lambert law. Note: A correction factor is needed for the A₂₈₀ reading to account for the dye's absorbance at that wavelength (CF₂₈₀ ≈ 0.17 for TAMRA-SE).[9]
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
-
Section 5: Core Applications in Life Science and Drug Discovery
The bright fluorescence and robust chemistry of 6-TAMRA have made it a staple in numerous applications:
-
Fluorescence Microscopy and Immunofluorescence: TAMRA-labeled antibodies are widely used to visualize the localization of specific proteins within fixed or live cells.[18][19] Its emission in the orange-red spectrum provides good contrast against cellular autofluorescence.
-
FRET-Based Assays: TAMRA is frequently used as an acceptor/quencher in Förster Resonance Energy Transfer (FRET) pairs, most notably with fluorescein (FAM) as the donor.[5] This principle is the basis for TaqMan® probes used in real-time PCR, where the cleavage of the probe separates the donor and quencher, leading to a detectable fluorescent signal.[5]
-
Oligonucleotide and Peptide Labeling: In addition to proteins, amine-modified oligonucleotides and synthetic peptides are readily labeled with 6-TAMRA-SE for use as hybridization probes or molecular tracers.[11]
-
Flow Cytometry: Cells labeled with TAMRA-conjugated antibodies can be identified and quantified based on their fluorescence intensity using flow cytometry.
-
Single-Molecule Imaging: The photostability and brightness of TAMRA allow for the detection and tracking of individual biomolecules, providing insights into dynamic cellular processes.[20][21]
Section 6: Technical Considerations for Robust Performance
-
Storage and Handling: The reactive 6-TAMRA-SE should be stored desiccated at -20°C and protected from light.[9] Stock solutions in anhydrous DMSO can be stored at -20°C but should be used quickly to avoid degradation from moisture. Labeled conjugates are generally stored at 4°C for short-term use or in aliquots at -20°C for long-term storage, always protected from light.[14]
-
Photostability: While rhodamines are generally more photostable than fluoresceins, all fluorophores are susceptible to photobleaching upon intense or prolonged light exposure.[22] When performing fluorescence microscopy, it is crucial to use the lowest possible excitation power and exposure times necessary to acquire a good signal. The use of antifade mounting media is also highly recommended. The principles outlined in the ICH Q1B guideline for photostability testing provide a framework for assessing the light sensitivity of new drug substances and products.[23][24]
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